2-(Piperidinylmethyl) Hydroxy Donepezil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

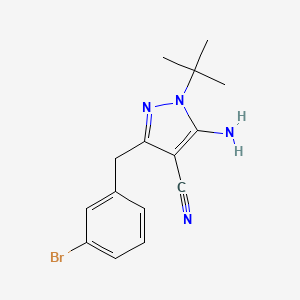

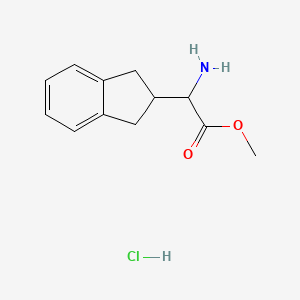

“2-(Piperidinylmethyl) Hydroxy Donepezil” is a derivative of Donepezil . It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .

Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C30H40N2O4 . It is a derivative of Donepezil, which contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil, the parent compound of “this compound”, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 .

Mecanismo De Acción

As a derivative of Donepezil, “2-(Piperidinylmethyl) Hydroxy Donepezil” may share a similar mechanism of action. Donepezil reversibly and noncompetitively inhibits centrally-active acetylcholinesterase, the enzyme responsible for hydrolysis of acetylcholine . This appears to result in increased concentrations of acetylcholine available for synaptic transmission in the central nervous system .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] } | |

Número CAS |

1391052-12-2 |

Fórmula molecular |

C30H40N2O4 |

Peso molecular |

492.66 |

Nombre IUPAC |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |

InChI |

InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |

Clave InChI |

ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |

Sinónimos |

2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)